

Vitispirane and TDN: A Comparative Review of Their Formation in Wine

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Compound of Interest

Compound Name: **Vitispirane**

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This guide provides a detailed comparison of the formation pathways of two significant C13-norisoprenoid aroma compounds found in wine: **vitispirane** and 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN). Both compounds originate from the degradation of carotenoids present in grapes and their development is significantly influenced by viticultural practices and winemaking conditions. This document summarizes quantitative data, details experimental protocols for their analysis, and provides visual representations of their formation pathways.

Quantitative Data Summary

The concentrations of **vitispirane** and TDN in wine are influenced by grape variety, viticultural practices, and aging conditions. The following tables summarize typical concentration ranges and key factors affecting their formation.

Table 1: Concentration of **Vitispirane** and TDN in Various Wine Types

Compound	Wine Type	Concentration Range (µg/L)	Notes
Vitispirane	Riesling (young)	0.5 - 80[1]	Generally below sensory threshold.
Port Wine (aged over 40 years)	Levels can be up to 5 times higher than in young ports.		Contributes to the aged wine aroma.
Other Varieties (Chardonnay, Sauvignon blanc, Cabernet Sauvignon, Pinot noir)	Detected, but typically in low concentrations.		Often below sensory threshold.
TDN	Riesling (young, various regions)	0.4 - 17.1[2][3]	Often above the sensory threshold of 2 µg/L.[3][4]
Riesling (aged)	Can exceed 50[5][6] [7]		Responsible for the characteristic "petrol" or "kerosene" aroma.
Australian Riesling	Can reach up to 255[2]		Higher levels are associated with increased sun exposure.[2]
Other White and Red Varieties	Generally below 2.1, with some exceptions like Cabernet Franc (up to 6.4)[3][4]	Typically below the sensory threshold.	

Table 2: Factors Influencing the Formation of **Vitispirane** and TDN

Factor	Influence on Vitispirane	Influence on TDN	References
Grape Sun Exposure	Increased precursor formation.	Significantly increases precursor (xanthophylls) concentration, leading to higher TDN levels. [2]	[2]
Temperature	Formation increases with higher storage temperatures.	Formation rate increases with higher storage temperatures. [6]	[6][8]
pH	Formation is acid-catalyzed.	Formation is favored at lower pH (higher acidity) due to acid-catalyzed hydrolysis of precursors.[6]	[6][8]
Bottle Aging	Concentration increases with bottle age.[7]	Concentration significantly increases with bottle age.[5][7]	[5][7]
Oxygen	High levels of oxidation in fortified wines can decrease levels.	Can contribute to an increase in some cases, but high oxidation can also decrease levels.	[8]

Formation Pathways: A Comparative Overview

Vitispirane and TDN are C13-norisoprenoids derived from the enzymatic or photochemical degradation of C40-carotenoids, such as β -carotene and lutein, in grapes.[5][6][7] This degradation leads to the formation of various non-volatile precursors, which are often bound to sugars (glycosylated). During winemaking and aging, these precursors undergo acid-catalyzed hydrolysis and rearrangement to form the volatile aroma compounds.

While both **vitispirane** and TDN share a common origin, their specific formation pathways diverge from key intermediate precursors.

Vitispirane Formation Pathway

The formation of **vitispirane** is understood to proceed through several precursors. One proposed key intermediate is a hypothetical megastigmane triol.^[9] Glycosylated forms of this triol can undergo acid-catalyzed dehydration and rearrangement to yield **vitispirane**. Other identified precursors include bound forms of megastigm-5-ene-3,4,9-triol and isomeric 3-hydroxytheaspiranes.^[9] A more recently identified pathway involves the acid-catalyzed degradation of glycoconjugated diastereoisomeric 1-(3-hydroxybutyl)-6,6-dimethyl-2-methylene-3-cyclohexen-1-ols.^[9]

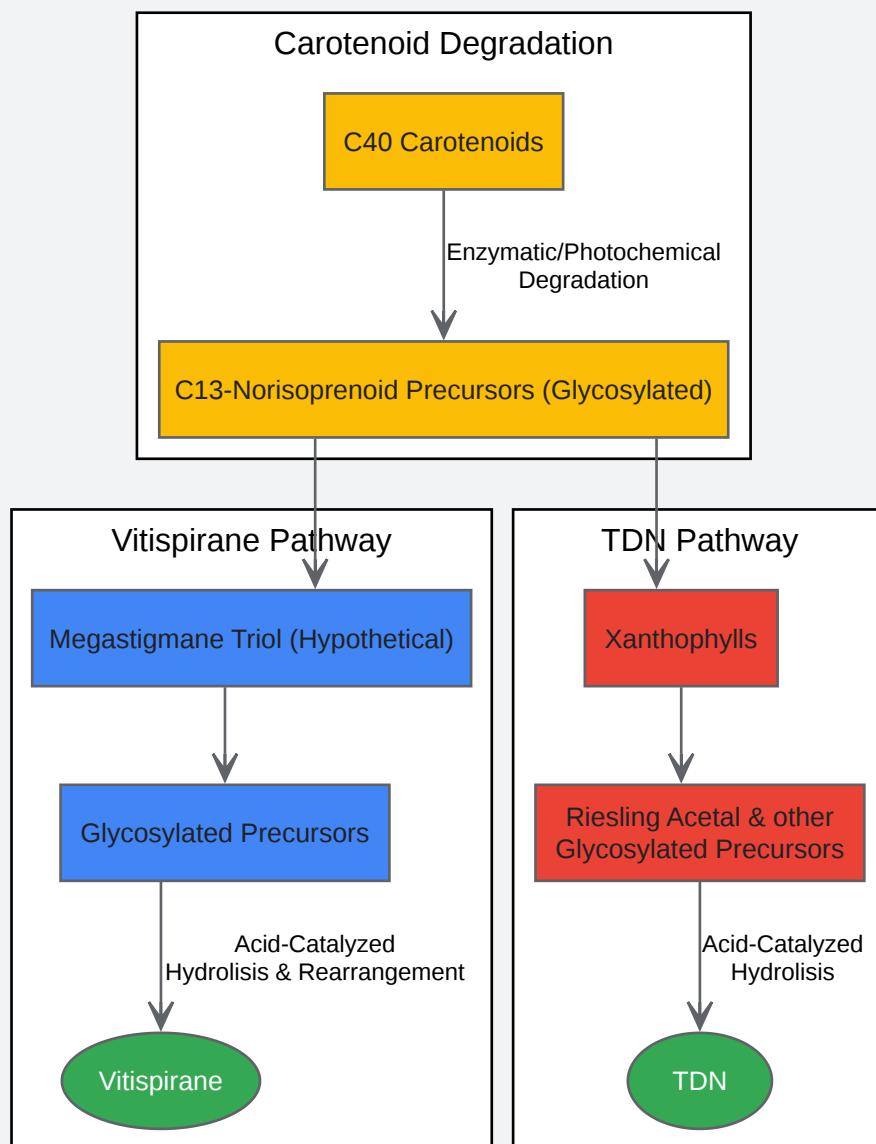
TDN Formation Pathway

The formation of TDN is also a result of the acid-catalyzed hydrolysis of various precursors.^[5] Key precursors include Riesling acetal and other glycosylated C13-polyols.^{[5][8]} The degradation of xanthophylls, a class of carotenoids, is particularly linked to increased TDN levels.^[2] Research has identified multiple TDN precursors in grapes, indicating a complex network of formation pathways.^{[8][10]}

Comparative Visualization of Formation Pathways

The following diagrams illustrate the proposed formation pathways for **vitispirane** and TDN, highlighting their common origin and divergent routes.

Vitispirane and TDN Formation Pathways

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Caption: General overview of **Vitispirane** and TDN formation from carotenoids.

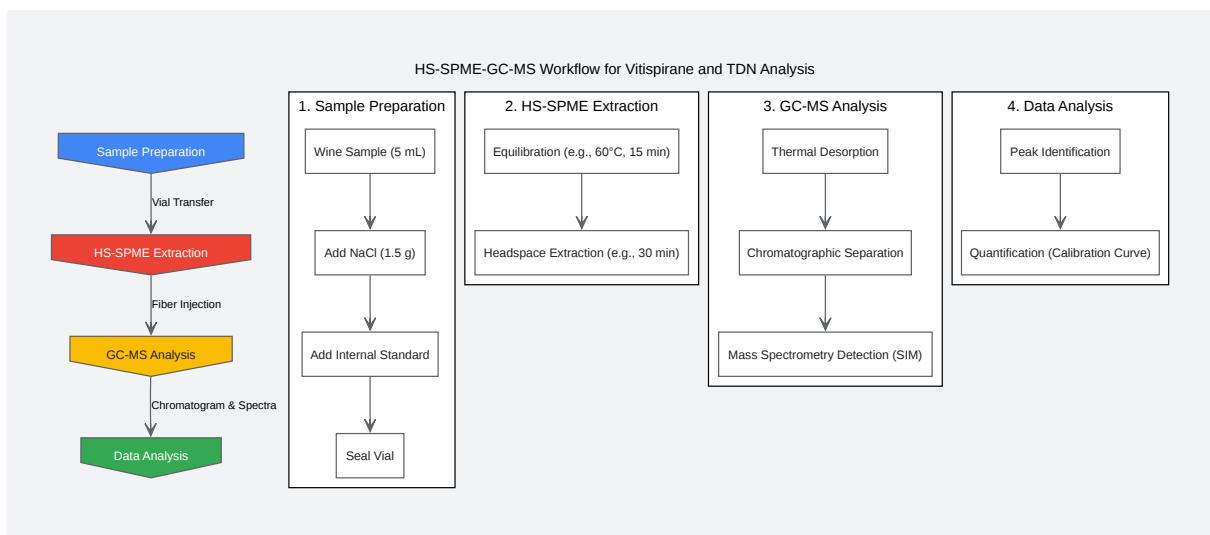
Experimental Protocols

The quantification of **vitispirane** and TDN in wine is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the sensitive and selective analysis of these volatile compounds.

Protocol: Quantification of Vitispirane and TDN in Wine by HS-SPME-GC-MS

1. Sample Preparation: a. Pipette 5 mL of wine into a 20 mL headspace vial. b. Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace. c. Add a known concentration of an appropriate internal standard (e.g., deuterated **vitispirane** and TDN) for accurate quantification. d. Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Extraction: a. Place the vial in an autosampler with an agitator and a heating block. b. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation. c. Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.
3. GC-MS Analysis: a. Injector: Desorb the analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) in splitless mode for a few minutes. b. Column: Use a suitable capillary column for separating the volatile compounds (e.g., a polar column like a DB-WAX or equivalent). c. Oven Temperature Program: i. Initial temperature: 40°C, hold for 2 minutes. ii. Ramp 1: Increase to 150°C at a rate of 4°C/minute. iii. Ramp 2: Increase to 240°C at a rate of 10°C/minute. iv. Final hold: Hold at 240°C for 5 minutes. d. Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/minute). e. Mass Spectrometer: i. Operate in Electron Ionization (EI) mode at 70 eV. ii. Use Selected Ion Monitoring (SIM) mode for quantification of target compounds and their internal standards for enhanced sensitivity and selectivity. Monitor characteristic ions for **vitispirane** (e.g., m/z 194, 179, 123) and TDN (e.g., m/z 172, 157).
4. Data Analysis: a. Identify **vitispirane** and TDN based on their retention times and mass spectra compared to authentic standards. b. Quantify the compounds by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the analysis of **vitispirane** and TDN in wine.

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